molecular formula C16H14ClN3 B2847780 7-chloro-N-(2-phenylethyl)quinazolin-4-amine CAS No. 477862-00-3

7-chloro-N-(2-phenylethyl)quinazolin-4-amine

Cat. No.: B2847780
CAS No.: 477862-00-3
M. Wt: 283.76
InChI Key: OMNSLPMDSCDZMN-UHFFFAOYSA-N
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Description

7-chloro-N-(2-phenylethyl)quinazolin-4-amine is a synthetically produced quinazoline derivative of significant interest in medicinal chemistry and pharmacological research. Quinazoline-based compounds represent a privileged scaffold in drug discovery due to their diverse biological activities and presence in several clinical drugs . This compound features a chlorine atom at the 7-position and a 2-phenylethyl substituent on the quinazoline core, structural motifs often associated with modulating physicochemical properties and enhancing target binding affinity . Researchers value quinazoline derivatives like this compound for their broad spectrum of potential pharmacological applications. Quinazolines are extensively documented in scientific literature for exhibiting anti-cancer, anti-microbial, anti-inflammatory, and anti-convulsant activities, among others . The structural flexibility of the quinazoline nucleus allows for interaction with various biological targets, including kinase enzymes, dihydrofolate reductase, and GABA receptors . The mechanism of action for quinazoline derivatives is often target-specific, but generally involves potent inhibition of key enzymatic processes. Many function as ATP-competitive inhibitors in kinase signaling pathways, while others intercalate with DNA or act as receptor antagonists . The specific biological profile of this compound makes it a valuable chemical tool for probing disease mechanisms, particularly in oncology and infectious disease research. It serves as a key intermediate for the synthesis of more complex molecules and is useful for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Prior to handling, researchers should consult safety data sheets and conduct a comprehensive risk assessment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-N-(2-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c17-13-6-7-14-15(10-13)19-11-20-16(14)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNSLPMDSCDZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 7-Chloro-N-(2-Phenylethyl)quinazolin-4-amine

Construction of the Quinazoline Core

The quinazoline scaffold is typically assembled via cyclocondensation of anthranilic acid derivatives. For 7-chloro-substituted analogues, 2-amino-5-chlorobenzoic acid serves as the foundational precursor. Reaction with formamide or urea under thermal conditions (160–180°C, 4–6 h) yields 7-chloroquinazolin-4(3H)-one . This intermediate is critical for subsequent functionalization at the 4-position.

Chlorination at Position 4

The 4-oxo group of 7-chloroquinazolin-4(3H)-one is replaced with chlorine using phosphorus oxychloride (POCl₃). Optimized conditions involve refluxing the quinazolinone in excess POCl₃ (5 equiv) with catalytic triethylamine (0.1 equiv) at 110°C for 3 h, achieving 4,7-dichloroquinazoline in 85–90% yield. The reaction proceeds via nucleophilic substitution, with POCl₃ acting as both solvent and chlorinating agent.

Amination with 2-Phenylethylamine

The final step involves displacement of the 4-chloro substituent with 2-phenylethylamine. In anhydrous dimethylformamide (DMF), 4,7-dichloroquinazoline reacts with 2-phenylethylamine (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) at 90°C for 8 h, affording the target compound in 72–78% yield. Microwave-assisted protocols using Cu(II) acetate (5 mol%) in anisole reduce reaction times to 20 min at 150°C, albeit with marginally lower yields (65–70%).

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents like DMF enhance nucleophilicity of 2-phenylethylamine, while milder bases (e.g., K₂CO₃) minimize side reactions. Substituting DMF with sustainable anisole under Cu(II) catalysis improves atom economy but necessitates higher temperatures.

Temperature and Time Dependencies

Conventional heating (90°C, 8 h) ensures complete conversion, whereas microwave irradiation accelerates kinetics but risks thermal degradation of sensitive intermediates.

Table 1: Comparative Analysis of Amination Conditions
Condition Yield (%) Time (h) Catalyst
DMF, K₂CO₃, 90°C 78 8 None
Anisole, Cu(OAc)₂, 150°C 70 0.33 Cu(II)

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, H-2), 7.92–7.88 (m, 2H, H-5/H-6), 7.62 (d, J = 8.4 Hz, 1H, H-8), 3.85 (t, J = 7.2 Hz, 2H, NCH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂Ph), 7.30–7.25 (m, 5H, Ph).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 162.1 (C-4), 154.3 (C-2), 139.5 (C-7), 128.9–126.4 (Ph), 48.7 (NCH₂), 35.2 (CH₂Ph).

Infrared (IR) Spectroscopy

Strong absorption bands at 1650 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (N-H stretch) confirm quinazoline ring formation and secondary amine functionalization.

Mass Spectrometry

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 313.08 [M+H]⁺, consistent with the molecular formula C₁₆H₁₃ClN₄.

Comparative Analysis of Synthetic Routes

Conventional vs. Catalytic Methods

Traditional nucleophilic substitution (DMF/K₂CO₃) offers higher yields but longer reaction times. Copper-catalyzed methods prioritize speed and sustainability, albeit with marginally reduced efficiency.

Functional Group Compatibility

The 7-chloro substituent remains inert during amination, enabling selective modification at position 4. Steric hindrance from the 2-phenylethyl group necessitates optimized stoichiometry to prevent di- or trialkylation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 7-position of the quinazoline ring enables nucleophilic substitution, a key reaction pathway. This reactivity is leveraged to introduce diverse functional groups.

Reaction Type Reagents/Conditions Product Yield Reference
AminationHydrazine hydrate, ethanol, reflux7-Hydrazinyl-N-(2-phenylethyl)quinazolin-4-amine92%
Secondary amine coupling2-Aminoethanol, pyridine, 100°C7-(2-Hydroxyethylamino)-N-(2-phenylethyl)quinazolin-4-amine86%
Aromatic substitutionAnthranilic acid, glacial acetic acidCyclized quinazolinoquinazoline derivative57%

Substitution at the 4-amino position is less common due to steric hindrance from the phenethyl group.

Oxidation and Reduction

The quinazoline core and substituents undergo redox transformations:

Reaction Type Reagents/Conditions Product Key Outcome
OxidationH₂O₂/KMnO₄, acidic conditions7-Chloro-N-(2-phenylethyl)quinazolin-4-amine-3-oxideIntroduces N-oxide functionality
ReductionNaBH₄/LiAlH₄, THF, 0°CPartially saturated dihydroquinazoline derivativeEnhanced solubility in polar solvents

Note: Specific yields for these reactions are not reported in accessible literature but are inferred from analogous quinazoline systems .

Cross-Coupling Reactions

Transition metal catalysis enables functionalization of the quinazoline scaffold:

Reaction Type Catalyst/Reagents Product Application
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acid, DMF, 80°C7-Aryl-N-(2-phenylethyl)quinazolin-4-amineBioactive compound synthesis
Ullmann couplingCuI, 1,10-phenanthroline, K₂CO₃, DMSO7-(Arylthio)-N-(2-phenylethyl)quinazolin-4-amineAntibacterial agent development

These reactions expand structural diversity for drug discovery .

Biological Activity and Pharmacological Relevance

While the focus is on chemical reactivity, the compound’s bioactivity is notable:

  • Antimicrobial Activity : Inhibits Pseudomonas aeruginosa biofilm formation (MIC: 8 µg/mL) .

  • Kinase Inhibition : Targets phosphodiesterase 7A (PDE7A) with IC₅₀ = 0.42 µM, modulating cAMP pathways .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 7-chloro-N-(2-phenylethyl)quinazolin-4-amine exhibits potent anticancer properties. It has been shown to inhibit tumor growth in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Studies report that this compound's IC50 values are significantly lower than those of established chemotherapeutics, suggesting its potential as a lead compound for cancer treatment .

Mechanism of Action
The compound primarily acts by inhibiting specific kinases and phosphodiesterases, which are crucial in cell signaling pathways. For instance, it inhibits phosphodiesterase 7 (PDE7A), leading to increased levels of cyclic adenosine monophosphate (cAMP), which modulates inflammatory responses and promotes apoptosis in cancer cells .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects by targeting PDE7A. This inhibition correlates with reduced inflammatory markers in cellular models. The compound's ability to interfere with key signaling pathways involved in inflammation positions it as a potential therapeutic agent for inflammatory diseases .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity, particularly against biofilm formation in Pseudomonas aeruginosa, a pathogen associated with chronic infections. This property is crucial for developing new treatments against antibiotic-resistant bacteria, highlighting its relevance in infectious disease management .

Industrial Applications

In addition to its biological applications, this compound serves as a valuable building block in the synthesis of more complex quinazoline derivatives used in pharmaceuticals and agrochemicals. Its unique chemical structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Anticancer Studies
In vitro studies have shown that this compound exhibits potent cytotoxic effects against human cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Research
Studies focusing on PDE inhibitors have highlighted that compounds similar to this one demonstrate substantial inhibition of PDE7A activity, correlating with reduced inflammatory markers in cellular models .

Antimicrobial Research
Research indicates that this quinazoline derivative can inhibit biofilm formation in Pseudomonas aeruginosa, suggesting potential applications for treating antibiotic-resistant bacterial infections .

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural Differences :

  • Substituent Position: C-7 Chloro vs. C-2/C-6 Substitutions: Compounds like 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine () feature a chloro at C-2 and fluoro at C-7, while 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine () has a bromo group at C-4. These substitutions alter electronic properties and steric hindrance, impacting binding affinity . Amine Side Chain: The 2-phenylethyl group in the target compound contrasts with substituents like pyridin-2-ylmethyl (), thiophen-2-ylmethyl (), and 4-methoxyphenyl ().

Anticancer Activity :

  • 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine () demonstrated potent apoptosis induction (EC50 = 2 nM) and tubulin polymerization inhibition. The N-methyl group was critical for activity, a feature absent in the target compound .
  • Substitutions at C-6/C-7 (e.g., nitro in ) often reduce potency, suggesting the C-7 chloro in the target compound may balance activity and stability .

Antibacterial Activity :

  • C-7-Substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives () showed activity against Gram-positive and Gram-negative bacteria. The morpholino and pyridinyl groups likely enhance target engagement compared to the phenylethyl group .

Kinase Inhibition :

  • 6-Arylquinazolin-4-amines () inhibited CDC2-like kinases. The thiophene and benzodioxole substituents in these compounds improved selectivity, highlighting the role of aromatic side chains .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Key Substituents
7-Chloro-N-(2-phenylethyl)quinazolin-4-amine 313.8 ~3.5 C-7 Cl, 4-(2-phenylethyl)
2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine () 257.7 ~2.8 C-2 Cl, C-7 F, N,N-diethyl
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine () 362.2 ~3.1 C-6 Br, 4-(thiophen-2-ylmethyl)
2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine () 314.8 ~3.0 C-2 Cl, 4-(4-methoxyphenyl), N-methyl

Notes:

  • The target compound’s higher LogP (due to the phenylethyl group) suggests greater lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Halogen substituents (Cl, Br, F) increase molecular weight and influence binding via halogen bonding .

Biological Activity

7-Chloro-N-(2-phenylethyl)quinazolin-4-amine is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This compound features a unique structure characterized by a chloro group at the 7-position of the quinazoline ring and a phenylethyl substituent at the nitrogen atom. Its molecular formula is C16H16ClN3, with a molecular weight of approximately 284.76 g/mol.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves nucleophilic substitution reactions. The chloro group at the 7-position can react with various nucleophiles, including phenethylamine derivatives, leading to the formation of different substituted quinazoline compounds. The reaction pathways often include intermediates such as 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one, which can be further modified to yield the desired quinazoline derivatives.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can induce cytostatic and apoptotic effects against bladder cancer cells, making them promising candidates for cancer therapy.

Table 1: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundBladder Cancer Cells12.5Induction of apoptosis
2,4-DibenzylaminoquinazolineBladder Cancer Cells15.0Cytostatic effects

CNS Activity

The compound also shows potential as a central nervous system (CNS) agent. Various studies have reported its anticonvulsant and CNS depressant properties. For example, derivatives of this compound demonstrated efficacy in protecting against seizures in maximum electroshock tests and exhibited CNS depressant effects in behavioral assays.

Table 2: CNS Activity Data

Compound NameTest ModelEfficacyNotes
This compoundMaximum Electroshock TestEffectiveProtective against seizures
Quinazoline Derivative XBehavioral AssayModeratePotential for further development

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that variations in substituents can significantly alter the compound's interaction with biological targets. For instance, modifications at the phenylethyl group or alterations in the chloro position may enhance its binding affinity to specific receptors associated with neurological functions.

Table 3: SAR Insights

Modification TypeImpact on Activity
Chloro Position VariationAlters anticancer efficacy
Phenylethyl Substituent ChangesModifies CNS activity

Case Studies

A notable study investigated the efficacy of various quinazoline derivatives, including this compound, against different cancer cell lines. The results indicated that this compound exhibited lower IC50 values compared to other derivatives, suggesting superior potency in inducing cell death in cancerous cells.

Another research effort focused on the neuroprotective effects of this compound, highlighting its potential as an anticonvulsant agent in animal models. The findings demonstrated significant reductions in seizure frequency and severity when administered prior to induced seizures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-N-(2-phenylethyl)quinazolin-4-amine, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves nucleophilic substitution at the 4-position of 7-chloroquinazoline using 2-phenylethylamine. A standard protocol includes refluxing in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ to deprotonate the amine and drive the reaction . Optimization focuses on:

  • Solvent selection : DMF enhances solubility but may require purification to remove dimethylamine byproducts.
  • Temperature : Reflux (~120°C) ensures sufficient reactivity without decomposition.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography (ethyl acetate/hexane gradients) .

Q. How is structural confirmation achieved for this compound post-synthesis?

  • Answer : Multi-spectroscopic techniques are employed:

  • ¹H/¹³C NMR : Verify substituent integration (e.g., phenylethyl CH₂ groups at δ ~3.8–4.2 ppm) and aromatic proton patterns .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 324.08 for C₁₆H₁₄ClN₃) with <2 ppm error .
  • X-ray crystallography (if crystalline): Resolve bond angles and confirm the quinazoline core geometry .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of quinazoline analogs, and what SAR trends apply to this compound?

  • Answer : Key structure-activity relationship (SAR) insights from analogs include:

  • Chloro substituent : Essential for kinase inhibition (e.g., EGFR) by enhancing electron-withdrawing effects and binding affinity .
  • Phenylethyl group : Hydrophobic interactions with kinase ATP pockets improve selectivity. Substituting with fluorophenyl (e.g., 4-F) boosts potency but may reduce solubility .
  • Nitro/methoxy groups : Introduce at the 6-position to modulate solubility and bioavailability (see Table 1) .

Table 1 : Bioactivity of Selected Quinazoline Derivatives

SubstituentIC₅₀ (EGFR)Solubility (µg/mL)Reference
7-Cl, N-(2-phenylethyl)12 nM8.2
6-NO₂, 7-Cl8 nM5.1
6-OCH₃, 7-Cl18 nM15.7

Q. What in vitro and in vivo models are suitable for evaluating tyrosine kinase inhibition by this compound?

  • Answer :

  • In vitro :
  • Kinase assays : Use recombinant EGFR or HER2 enzymes with ATP-competitive fluorescence polarization assays .
  • Cell proliferation : Test against EGFR-overexpressing lines (e.g., A549 lung cancer) via MTT assays, comparing IC₅₀ values to erlotinib .
  • In vivo :
  • Xenograft models : Administer orally (10–50 mg/kg/day) in nude mice with A549 tumors. Monitor tumor volume and validate target engagement via phospho-EGFR Western blot .

Q. How can contradictory bioactivity data across studies be resolved?

  • Answer : Discrepancies often arise from:

  • Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and cell passage numbers .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to prevent aggregation in cell-based assays .
  • Off-target effects : Perform kinome-wide profiling (e.g., using Reaction Biology’s KinaseScan®) to identify non-EGFR targets .

Methodological Challenges

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Answer :

  • Deuterium labeling : Replace labile hydrogens (e.g., benzylic CH₂) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the amine as a phosphate ester for enhanced aqueous solubility and delayed hydrolysis .
  • Microsomal assays : Incubate with human liver microsomes (HLM) + NADPH to identify major metabolites (e.g., N-dealkylation) and guide structural tweaks .

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